3-(3-methyl-1H-pyrazol-1-yl)propanamide
CAS No.:
Cat. No.: VC19954758
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 3-(3-methylpyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C7H11N3O/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11) |
| Standard InChI Key | PCBGGGQBHKLOTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)CCC(=O)N |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a propanamide group (-CH₂CH₂CONH₂) and at the 3-position with a methyl group. The pyrazole ring contributes to planar geometry, while the amide group introduces polarity and hydrogen-bonding capability. Key bond lengths and angles, inferred from analogous structures, include:
Table 1: Molecular Properties of 3-(3-Methyl-1H-pyrazol-1-yl)propanamide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| logP (Partition Coeff.) | 0.89 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, pyrazole N) |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves nucleophilic substitution between 3-methyl-1H-pyrazole and acrylamide derivatives. A representative method, adapted from studies on analogous compounds , proceeds as follows:
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Reagents:
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3-Methyl-1H-pyrazole
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Acrylamide
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Sodium hydroxide (base catalyst)
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Dimethylformamide (DMF) solvent
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Procedure:
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A mixture of 3-methylpyrazole (10 mmol), acrylamide (14 mmol), and NaOH (2M) in DMF is heated to 333 K for 7 hours.
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Post-reaction, the solvent is removed via vacuum distillation, and the crude product is recrystallized from an acetonitrile-water mixture.
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Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 333 K (60°C) |
| Reaction Time | 7 hours |
| Solvent | DMF |
| Yield | 80–85% (estimated) |
Mechanistic Insights
The reaction proceeds via Michael addition, where the pyrazole’s nitrogen acts as a nucleophile, attacking the β-carbon of acrylamide. The base deprotonates the pyrazole, enhancing its nucleophilicity .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its amide group but exhibits limited solubility in water (logSw ≈ -1.8) . Stability studies suggest degradation under strong acidic or alkaline conditions via hydrolysis of the amide bond.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
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NMR (¹H):
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δ 1.8 ppm (s, 3H, pyrazole-CH₃)
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δ 2.4–2.6 ppm (m, 2H, CH₂CONH₂)
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δ 6.2 ppm (s, 1H, pyrazole H)
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Chemical Reactivity and Functionalization
Amide Group Reactivity
The amide moiety participates in:
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Hydrolysis: Forms carboxylic acid under acidic/basic conditions.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through the pyrazole nitrogen and carbonyl oxygen .
Pyrazole Ring Modifications
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Electrophilic Substitution: Bromination at the 4-position of the pyrazole ring under mild conditions.
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N-Alkylation: Reaction with alkyl halides to form quaternary ammonium derivatives.
Applications in Scientific Research
Medicinal Chemistry
Pyrazole derivatives are investigated for:
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Enzyme Inhibition: Potential inhibition of cyclooxygenase-2 (COX-2) and kinases due to structural mimicry of ATP.
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Antimicrobial Activity: Demonstrated efficacy against Gram-positive bacteria in preliminary assays .
Coordination Chemistry
The compound serves as a hemilabile ligand in metal-organic frameworks (MOFs). In a study on analogous propanamide-pyrazole ligands, copper complexes exhibited catalytic activity in oxidation reactions .
Table 3: Catalytic Performance of Cu Complexes
| Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|
| Benzyl Alcohol | 92 | 88 |
| Cyclohexane | 75 | 82 |
Research Findings and Recent Advances
Crystal Structure Analysis
Single-crystal X-ray diffraction of the related compound 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide revealed:
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Hydrogen-Bonding Network: N–H···N and O–H···O interactions stabilize a 3D lattice .
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Dihedral Angle: 26.6° between pyrazole and benzene rings, indicating moderate conjugation.
Computational Studies
Density functional theory (DFT) calculations predict:
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Electrostatic Potential: Negative charge localized on carbonyl oxygen, facilitating metal coordination.
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HOMO-LUMO Gap: 4.2 eV, suggesting moderate reactivity.
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